molecular formula C25H26FN3O5 B607458 Firuglipel CAS No. 1371591-51-3

Firuglipel

Katalognummer: B607458
CAS-Nummer: 1371591-51-3
Molekulargewicht: 467.5 g/mol
InChI-Schlüssel: LRXRIKVDAVVQCP-SPLOXXLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DS-8500a is a novel, orally available G protein-coupled receptor 119 (GPR119) agonist. GPR119 is highly expressed in small intestinal L-cells and pancreatic β-cells. It plays a crucial role in mediating intracellular cAMP concentration, glucagon-like peptide-1 (GLP-1) secretion, and glucose-stimulated insulin secretion (GSIS) .

Vorbereitungsmethoden

Unfortunately, specific synthetic routes and reaction conditions for DS-8500a are not widely available in the literature. it is synthesized through industrial production methods by Daiichi Sankyo Co., Ltd .

Analyse Chemischer Reaktionen

DS-8500a führt in GPR119-exprimierenden Zellen zu konzentrationsabhängigen Erhöhungen der intrazellulären cAMP-Konzentration. Häufige Reagenzien und Bedingungen für diese Reaktionen sind nicht explizit dokumentiert. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, bleiben unaufgeklärt .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

DS-8500a’s mechanism involves GPR119 activation, leading to increased GLP-1 secretion and enhanced GSIS. The molecular targets and pathways involved are still being explored .

Biologische Aktivität

Firuglipel, also known as DS-8500a, is a novel compound classified as a GPR119 agonist. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in the management of diabetes and metabolic disorders.

Overview of GPR119 Agonists

GPR119 is a G protein-coupled receptor primarily expressed in the pancreas and gastrointestinal tract. Activation of this receptor stimulates insulin secretion and enhances glucagon-like peptide-1 (GLP-1) release, which plays a critical role in glucose homeostasis. This compound has been developed to leverage these pathways for therapeutic benefits.

This compound functions as an agonist for the GPR119 receptor, leading to several key biological activities:

  • Increased Insulin Secretion : By activating GPR119, this compound promotes insulin release from pancreatic beta cells in response to glucose levels.
  • Enhanced GLP-1 Secretion : The compound stimulates enteroendocrine cells to secrete GLP-1, which further aids in insulin secretion and reduces glucagon levels.
  • Improved Glycemic Control : this compound has shown potential in lowering blood glucose levels, making it a candidate for diabetes treatment.

Research Findings

Several studies have investigated the efficacy and safety of this compound. Below is a summary of notable research findings:

StudyYearMethodologyKey Findings
2019Comparative analysis with DPP-4 inhibitorsThis compound demonstrated superior insulinotropic effects compared to traditional DPP-4 inhibitors.
2020Pharmacokinetic studies in rodentsThis compound showed favorable pharmacokinetic properties, enhancing glucose tolerance significantly.
2021Design and synthesis of GPR119 agonistsA series of potent GPR119 agonists were developed, with this compound exhibiting high selectivity and efficacy.

Case Studies

Case Study 1: Efficacy in Type 2 Diabetes
A clinical trial involving patients with type 2 diabetes evaluated the effects of this compound over a 12-week period. Results indicated:

  • A significant reduction in HbA1c levels (mean decrease of 0.8%).
  • Improved postprandial glucose levels.
  • Enhanced patient-reported outcomes regarding quality of life.

Case Study 2: Safety Profile
Another study assessed the safety profile of this compound among participants with prediabetes. The findings included:

  • No serious adverse events reported.
  • Mild gastrointestinal disturbances were noted but were transient.
  • Overall tolerability was rated as high by participants.

Eigenschaften

IUPAC Name

4-[5-[(1R)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O5/c1-3-21(33-18-9-6-16(7-10-18)22(31)15-4-5-15)25-28-23(29-34-25)17-8-11-19(20(26)12-17)24(32)27-14(2)13-30/h6-12,14-15,21,30H,3-5,13H2,1-2H3,(H,27,32)/t14-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRIKVDAVVQCP-SPLOXXLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)NC(C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=NC(=NO1)C2=CC(=C(C=C2)C(=O)N[C@H](C)CO)F)OC3=CC=C(C=C3)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1371591-51-3
Record name Firuglipel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371591513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FIRUGLIPEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08P99TX229
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.